3-(Dec-1-EN-1-YL)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
101962-18-9 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-dec-1-enylpyridine |
InChI |
InChI=1S/C15H23N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h9-14H,2-8H2,1H3 |
InChI Key |
QLVZMDGWNRPEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC1=CN=CC=C1 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine nucleus is characterized by a significant deactivation towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions, making the C3 and C5 positions the most favorable sites for electrophilic aromatic substitution. quimicaorganica.orgyoutube.com Consequently, reactions such as nitration and halogenation, which typically require harsh conditions for pyridine itself, are expected to proceed with a preference for the 3- and 5-positions on the 3-(Dec-1-en-1-yl)pyridine ring. nih.govrsc.org The long alkyl chain of the decenyl group is unlikely to exert a significant electronic influence on the regioselectivity of these reactions.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. This enhanced reactivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the reaction. wikipedia.orgbyjus.com Therefore, in the presence of a strong nucleophile and a suitable leaving group at the 2-, 4-, or 6-position (introduced through prior synthesis), this compound would be expected to undergo nucleophilic substitution. nih.govmasterorganicchemistry.com
A "one-pot" protocol for the 3-selective halogenation of pyridines has been developed, which proceeds through the formation of Zincke imine intermediates. This method transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. nih.gov
Radical-Mediated Transformations Involving Pyridinium (B92312) Salts
The quaternization of the pyridine nitrogen to form a pyridinium salt dramatically alters the reactivity of the heterocyclic core, opening up a variety of radical-mediated transformation pathways. These reactions have gained significant attention due to their mild conditions and high functional group tolerance.
Single-Electron Transfer Processes for Organic Radical Generation
N-alkyl pyridinium salts are effective precursors for the generation of alkyl radicals through single-electron transfer (SET) processes. researchgate.netacs.org These reactions can be initiated by photoredox catalysis, electron donor-acceptor (EDA) complexes, or electrochemical reduction. acs.orgrsc.org Upon one-electron reduction, the pyridinium salt forms a pyridinyl radical, which can then fragment to release an alkyl radical and a neutral pyridine molecule. This strategy has been widely employed for the deaminative functionalization of primary amines, where the amine is first converted into a Katritzky salt (an N-aryl-2,4,6-triphenylpyridinium salt). semanticscholar.org
The generation of radicals from these precursors is often highly efficient and proceeds under mild conditions, making it a valuable tool in organic synthesis. The choice of the N-substituent on the pyridine ring can influence the redox potential of the pyridinium salt and, consequently, the conditions required for radical generation.
Alkyl Radical Addition to the Pyridine Core: Insights into C2 and C4 Selectivity
Once generated, alkyl radicals can add to the electron-deficient pyridinium core in a Minisci-type reaction. nih.gov The regioselectivity of this addition is a critical aspect, with the C2 and C4 positions being the most electronically favored for radical attack. nih.gov Achieving high selectivity between these two positions has been a significant challenge in pyridine functionalization.
Recent studies have shown that the N-substituent on the pyridinium salt plays a crucial role in directing the regioselectivity of alkyl radical addition. For instance, N-amidopyridinium salts have been shown to favor C4-alkylation under visible-light-driven, photocatalyst-free conditions. organic-chemistry.org This selectivity is attributed to the formation of an electron donor-acceptor (EDA) complex between the pyridinium salt and a bromide anion, which drives the alkylation process.
Furthermore, the use of specific blocking groups on the pyridine ring can effectively shield certain positions, thereby directing the radical attack to the desired site. This approach has enabled the highly regioselective C4-alkylation of pyridines. nih.gov The steric and electronic properties of both the incoming radical and the pyridinium salt ultimately determine the final regiochemical outcome. rsc.org
| N-Substituent | Reaction Conditions | Major Product | Selectivity (C4:C2) |
| Amido | Visible light, photocatalyst-free | C4-alkylated pyridine | High |
| Maleate-derived blocking group | Minisci-type decarboxylative alkylation | C4-alkylated pyridine | Excellent |
Reductive Coupling Reactions Promoted by Pyridine-Boryl Radicals
Pyridine-boryl radicals, generated in situ from the reaction of a pyridine derivative with a diboron reagent, have emerged as powerful tools for promoting reductive coupling reactions. rsc.orgorganic-chemistry.org These radicals can act as potent single-electron reductants, initiating a cascade of reactions that lead to the formation of new carbon-carbon bonds. nih.govrsc.org
In a typical reaction, the pyridine-boryl radical adds to an aldehyde to generate a ketyl radical. This intermediate can then participate in subsequent reactions, such as coupling with 1,1-diarylethylenes, to afford the final reductive coupling product. rsc.org The reaction proceeds under metal-free conditions and exhibits a broad substrate scope and good functional group tolerance. The mechanism of these reactions is often complex and can involve radical-radical cross-coupling pathways. rsc.orgresearchgate.net
Reactivity of the Alkenyl Moiety
The decenyl side chain of this compound provides a reactive site for various addition and transformation reactions, with hydroarylation being a particularly important class.
Hydroarylation Reactions, including Pyridylation of Alkynamides
Hydroarylation involves the addition of a C-H bond of an aromatic ring across a double or triple bond. In the context of this compound, the alkenyl moiety can undergo hydroarylation with other aromatic compounds. Conversely, the pyridine ring itself can act as the arylating agent in reactions with other unsaturated substrates.
A notable example is the rhodium-catalyzed pyridylation of alkynamides with pyridylboronic acids. researchgate.net This reaction provides a route to functionalized enamides, which are valuable synthetic intermediates. The reaction proceeds with high yields and demonstrates a broad tolerance for various functional groups.
Palladium-catalyzed hydroamination of vinylarenes, including 3-vinylpyridine, with arylamines has also been reported, showcasing another mode of reactivity for the alkenyl group. acs.org Furthermore, alkenylpyridines have been utilized as dipolarophiles in synergistic indium/amine-catalyzed cascade Michael-Aldol reactions, leading to the formation of complex heterocyclic structures. acs.org
| Reaction Type | Catalyst | Substrates | Product |
| Pyridylation | Rhodium | Alkynamides, Pyridylboronic acids | Functionalized enamides |
| Hydroamination | Palladium | Vinylpyridines, Arylamines | sec-Phenethylamine derivatives |
| Michael-Aldol Cascade | Indium/Amine | Alkenylpyridines, 1,4-Dipoles | Tetrahydrobenzofurans, 2H-chromenes, Dihydroquinolines |
Deoxygenative Coupling Reactions and β-selective Alkylation of Vinylpyridines
The reactivity of vinylpyridines, including this compound, can be harnessed through innovative catalytic strategies. One such strategy is the ruthenium-catalyzed β-selective alkylation, which proceeds via a deoxygenative coupling mechanism with aldehydes or ketones. nih.govrsc.org This transformation represents a significant advancement in carbonyl chemistry, utilizing an umpolung, or polarity reversal, tactic. nih.gov
In this process, the carbonyl compound, typically an electrophile, is converted into a nucleophilic species. This is achieved in the presence of a ruthenium catalyst and a reducing agent like hydrazine (N₂H₄). The vinylpyridine then acts as an electrophile, coupling with the umpolung carbonyl compound. rsc.org A key feature of this methodology is its high regioselectivity, targeting the β-carbon of the vinyl group. nih.govrsc.org
This deoxygenative alkylation is notable for its broad applicability, proving effective not only for 2- and 4-vinylpyridines but also for the typically less reactive 3-vinyl substituted pyridines. rsc.org The reaction avoids the need for pre-activation of the vinylpyridine with a Brønsted or Lewis acid, making it a highly efficient process for forming new carbon-carbon bonds. rsc.org For this compound, this pathway allows for the introduction of a wide array of alkyl groups at the β-position of the decenyl substituent, sourced from abundant aldehydes and ketones.
Table 1: Key Features of Ruthenium-Catalyzed β-selective Alkylation of Vinylpyridines
| Feature | Description |
| Catalyst | Ruthenium-based catalyst |
| Reactants | Vinylpyridine (e.g., this compound), Aldehyde or Ketone |
| Mediator | Hydrazine (N₂H₄) |
| Mechanism | Deoxygenative coupling via umpolung of the carbonyl compound |
| Selectivity | Highly β-selective alkylation of the vinyl group |
| Substrate Scope | Applicable to 2-, 4-, and 3-substituted vinylpyridines |
Cyclometalation Reactions with Transition Metals at Alkenyl Carbons
The alkenyl group in this compound provides a site for cyclometalation reactions with various transition metals, such as platinum(II) and rhodium. researchgate.net Cyclometalation is an intramolecular process that involves the activation of a carbon-hydrogen (C-H) bond by a metal center, leading to the formation of a stable metallacycle. researchgate.netmdpi.com In the case of vinylpyridines, the reaction typically involves the pyridine nitrogen atom coordinating to the metal, which then facilitates the activation of a C-H bond on the vinyl group's alkenyl carbon. researchgate.net
Electron-rich platinum(II) precursors, for instance, can react with vinylpyridines to yield cyclometalated complexes through C-H bond activation. researchgate.net The resulting structure is a five-membered cyclometalated ring, which is noted for its high stability, partly due to electronic delocalization within the ring. researchgate.net The ancillary ligands attached to the metal center play a crucial role in modulating the electronic properties and reactivity of the resulting complex. mdpi.com For example, phosphine ligands can influence the electron density at the metal center, which in turn affects the metal-to-ligand charge transfer (MLCT) characteristics of the complex. mdpi.com These cyclometalated compounds are significant not only for their structural novelty but also for their potential applications in catalysis and materials science, exhibiting interesting photophysical properties like phosphorescence. mdpi.comresearchgate.net
Table 2: Characteristics of Cyclometalation Reactions of Vinylpyridines
| Characteristic | Description |
| Process | Intramolecular C-H bond activation at the alkenyl carbon |
| Reactants | Vinylpyridine (e.g., this compound), Transition Metal Complex (e.g., Pt(II), Rh) |
| Product | Stable cyclometalated complex containing a metallacycle |
| Key Intermediate | Coordination of the pyridine nitrogen to the metal center |
| Resulting Ring | Typically a stable five-membered ring |
| Influencing Factors | Nature of the transition metal and its ancillary ligands |
Acid-Base Equilibria and Quaternization of Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and capable of participating in acid-base equilibria. In the presence of an acid, the pyridine nitrogen can be protonated to form a pyridinium cation. The basicity of the pyridine derivative, quantified by its pKa value, is influenced by the nature of its substituents. The 3-decenyl group, being an alkyl-type substituent, is generally electron-donating, which can slightly increase the electron density on the pyridine ring and thus its basicity compared to unsubstituted pyridine. mdpi.comacs.org The pKa values for substituted pyridines can vary significantly depending on the solvent, with values in non-aqueous solvents like acetone or nitromethane often being several orders of magnitude higher than in water. researchgate.netresearchgate.net
The nucleophilic character of the pyridine nitrogen also allows it to undergo quaternization reactions. This is a type of N-alkylation where the nitrogen atom attacks an electrophilic alkyl halide, such as methyl iodide, to form a quaternary pyridinium salt. nih.gov This reaction converts the neutral pyridine into a permanently charged cationic species. The degree of quaternization can be controlled, leading to polymers with varying charge densities, which in turn affects their physicochemical properties. nih.gov For this compound, quaternization would result in the formation of a 3-(Dec-1-en-1-yl)-N-alkylpyridinium salt, altering its solubility and electronic properties.
Table 3: Acid-Base and Quaternization Properties
| Property | Description |
| Acid-Base Reaction | The pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton. |
| Product of Protonation | Pyridinium cation. |
| Basicity (pKa) | Influenced by the electron-donating 3-decenyl substituent and the solvent. |
| Quaternization Reaction | Nucleophilic attack of the pyridine nitrogen on an alkyl halide (e.g., CH₃I). |
| Product of Quaternization | N-alkylpyridinium salt (a quaternary ammonium compound). |
| Effect of Quaternization | Introduces a permanent positive charge on the nitrogen atom. |
Applications in Advanced Coordination Chemistry and Catalysis
3-(Dec-1-EN-1-YL)pyridine as a Ligand in Organometallic Complexes
Pyridine (B92270) and its derivatives are fundamental N-heterocyclic compounds widely employed as ligands in the synthesis of transition metal complexes. jscimedcentral.comresearchgate.net The nitrogen atom's lone pair of electrons enables these compounds to act as effective Lewis bases, coordinating to a variety of metal centers. nih.gov this compound, as a substituted pyridine, functions as a two-electron, monodentate L-type ligand. wikipedia.org The presence of the long-chain alkenyl substituent at the 3-position introduces specific steric and electronic characteristics that can be used to modulate the properties of the resulting metal complexes. nih.gov
The synthesis of metal complexes involving substituted pyridine ligands is a well-established area of inorganic chemistry. sysrevpharm.org A general approach for preparing complexes with this compound involves the reaction of a metal salt precursor (e.g., chlorides, nitrates, sulfates of ruthenium or copper) with the ligand in a suitable solvent. sysrevpharm.orgnih.gov The reaction typically proceeds via the displacement of labile ligands on the metal precursor by the pyridine nitrogen.
For instance, the synthesis of a hypothetical copper(I)-alkenylpyridine complex could be achieved by reacting copper(I) chloride with this compound in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.com Similarly, ruthenium complexes could be prepared from precursors such as ruthenium(II) chloride. The stoichiometry of the reactants can be controlled to influence the coordination number of the final complex. nih.gov
Characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Illustrative Spectroscopic Data for a Hypothetical Metal-Alkenylpyridine Complex
| Technique | Expected Observation | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Shift in pyridine ring vibration frequencies (e.g., C=N, C=C stretching) upon coordination. nih.gov | Confirmation of ligand coordination to the metal center through the pyridine nitrogen. |
| ¹H NMR Spectroscopy | Downfield shift of proton signals on the pyridine ring and potential shifts in the signals of the decenyl chain protons upon complexation. nih.gov | Elucidation of the electronic environment around the ligand and confirmation of coordination. |
| ¹³C NMR Spectroscopy | Shifts in the chemical shifts of the carbon atoms in both the pyridine ring and the alkenyl substituent. | Provides further evidence of coordination and information on the electronic structure. |
| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. sysrevpharm.org | Insight into the electronic properties and geometry of the metal complex. |
The coordination geometry of metal complexes is significantly influenced by both the electronic and steric properties of their ligands. morressier.com In this compound, the decenyl group imparts distinct characteristics.
Electronic Influences: The pyridine ring is a σ-donor and a weak π-acceptor ligand. wikipedia.org The dec-1-en-1-yl substituent, being an alkyl-like group, is generally considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. nih.gov A more basic ligand typically forms a stronger sigma bond with the metal center, which can influence the stability and reactivity of the complex. nih.gov
Steric Influences: The long, flexible decenyl chain introduces significant steric bulk. While the substituent is at the 3-position, which is less sterically demanding than the 2- or 6-positions, the chain's length and conformational flexibility can still impact the coordination sphere. wikipedia.org This steric hindrance can:
Limit the number of ligands that can coordinate to a single metal center, favoring lower coordination numbers.
Influence the preferred geometry of the complex to minimize steric clashes between ligands. For example, in a square planar or octahedral complex, the ligands may arrange themselves to orient the bulky decenyl groups away from each other. wikipedia.org
Create a specific pocket or environment around the metal center, which can be crucial for catalytic selectivity. researchgate.net
The combination of these effects allows for the fine-tuning of the properties of the resulting organometallic complex, which is a key principle in the design of catalysts for specific applications. nih.gov
Catalytic Activity of Pyridine and Pyridinium (B92312) Derivatives
Pyridine-based compounds are not only important as ligands but also as active components in various catalytic systems. Their derivatives, particularly pyridinium salts, have emerged as highly valuable in organic synthesis.
Pyridinium salts, which are formed by the alkylation or protonation of the pyridine nitrogen, have gained significant attention as precursors for generating radicals. wikipedia.orgnih.gov N-functionalized pyridinium salts can act as convenient radical reservoirs through a single-electron transfer reduction process. semanticscholar.orgresearchgate.net This strategy has been widely applied in a variety of organic transformations.
The general mechanism involves the reduction of the pyridinium salt to generate a carbon-, nitrogen-, or oxygen-centered radical, which can then participate in subsequent reactions. researchgate.net This approach has been particularly successful in the radical-mediated difunctionalization of alkenes. rsc.org
Examples of Transformations Using Pyridinium Salts as Radical Precursors
| Transformation Type | Role of Pyridinium Salt | Example Reaction | Reference |
|---|---|---|---|
| Difunctionalization of Alkenes | Source of 'X' radical and/or pyridine moiety. | Aminotrifluoromethylation of styrenes. | rsc.org |
| C-H Functionalization | Precursor for N-centered radicals. | Direct amidation of arenes and heteroarenes. | semanticscholar.org |
| Deaminative Functionalization | Katritzky salts (N-aminopyridinium salts) as alkyl radical sources. | Photoinduced deaminative strategies for organic synthesis. | semanticscholar.org |
| Pyridylation of Alkenes | Pyridine transfer reagent. | Radical addition to an alkene followed by addition to the pyridine core. | rsc.org |
Chiral pyridine-containing ligands are paramount in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically enriched products. researchgate.net While this compound is not inherently chiral, it can be incorporated into larger chiral ligand frameworks or used in catalytic systems where chirality is introduced by another component, such as a chiral metal center or a co-catalyst.
The functionalization of pyridine is a key strategy for developing effective chiral ligands. nih.gov The steric and electronic properties of substituents are tuned to create a specific chiral environment around the metal's active site, thereby directing the stereochemical outcome of a reaction. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives. snnu.edu.cn In such systems, the nature of the substituent at the 3-position can influence both the yield and the enantioselectivity. The bulky decenyl group of this compound could play a crucial role in defining the steric environment of a catalyst's active site, thereby influencing enantiocontrol. mdpi.com
Pyridine-based ligands are integral to the design of catalysts for important industrial processes like polymerization and hydrogenation.
Polymerization Catalysis: A prominent example is the use of bis(imino)pyridine (BIP) iron complexes as catalysts for ethylene (B1197577) polymerization. mdpi.com In these systems, the pyridine ring is part of a pincer-type ligand that coordinates to the iron center. The substituents on the aryl rings of the imino groups are known to heavily influence the catalytic activity, the molecular weight of the resulting polymer, and the degree of chain transfer. While not a BIP ligand itself, this compound demonstrates the utility of the core pyridine structure in supporting catalytically active metal centers for polymerization. The electronic properties conferred by the decenyl substituent could modulate the Lewis acidity of the metal center, impacting polymerization kinetics. mdpi.com
Hydrogenation Catalysis: Transition metal complexes containing pyridine ligands are effective catalysts for hydrogenation reactions. wikipedia.org For example, Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]⁺, is a well-known iridium complex containing a pyridine ligand that is highly active for the hydrogenation of various substrates. Furthermore, catalysts based on ruthenium, rhodium, and palladium with pyridine-based ligands have been developed for the selective hydrogenation of the pyridine ring itself to produce valuable piperidines. researchgate.netresearchgate.net In these catalytic systems, the pyridine ligand can influence the activity and selectivity of the hydrogenation process. The decenyl substituent in this compound could affect catalyst solubility in organic media and modulate the electronic environment of the metal center, thereby influencing its catalytic performance.
Photoredox and Transition Metal Catalysis Applications
The pyridine moiety is a fundamental building block in the design of ligands for catalytic applications due to its ability to coordinate with a wide range of metal centers and its tunable electronic properties. The introduction of an alkenyl group, as seen in this compound, further expands its potential by introducing a reactive C=C double bond and influencing the steric and electronic environment of the nitrogen atom.
Photoredox Catalysis:
In the realm of photoredox catalysis, which utilizes visible light to drive chemical reactions, pyridine-containing molecules can participate in single-electron transfer (SET) processes. sigmaaldrich.com Alkenylpyridines, in particular, have been employed in reductive coupling reactions. For instance, visible light photoredox catalysis has enabled the β-selective reductive coupling of alkenylpyridines with carbonyls and imines, facilitated by a Lewis acid co-catalyst. nih.gov This methodology highlights the ability of the alkenylpyridine scaffold to engage in radical-based transformations to form complex organic molecules.
Furthermore, pyridine N-oxides, which can be conceptually related to the pyridine core of alkenylpyridines, are utilized in photoredox catalysis to generate pyridine N-oxy radicals. These radicals can then facilitate the functionalization of olefins, such as in carbohydroxylation and aminohydroxylation reactions. iu.edu
Transition Metal Catalysis:
In transition metal catalysis, the nitrogen atom of the pyridine ring acts as a strong σ-donor to the metal center, forming stable complexes. nih.gov The coordination of alkenylpyridines to transition metals, such as palladium, typically occurs through the nitrogen atom. uleth.ca The presence of the pendant alkenyl group can influence the catalytic activity and selectivity of the resulting metal complex.
Transition metal complexes featuring pyridine-based ligands are instrumental in a variety of catalytic transformations, including cross-coupling reactions and C-H activation. nih.gov The electronic nature of the pyridine ligand, which can be modulated by substituents like the dec-1-en-1-yl group, plays a critical role in tuning the reactivity of the metal center. For example, electron-donating groups can increase the electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle.
The following table summarizes representative applications of pyridine derivatives in catalysis, illustrating the types of reactions where a ligand like this compound could potentially be employed.
| Catalysis Type | Reaction | Role of Pyridine Derivative |
| Photoredox Catalysis | Reductive Coupling | Alkenylpyridine acts as a radical acceptor. |
| Photoredox Catalysis | Olefin Functionalization | Pyridine N-oxide serves as a radical precursor. |
| Transition Metal Catalysis | Cross-Coupling | Pyridine-based ligand stabilizes and activates the metal catalyst. |
| Transition Metal Catalysis | C-H Alkenylation | Pyridine directs the regioselective functionalization of a C-H bond. |
Design Principles for Novel Catalyst Systems Incorporating Alkenylpyridine Units
The design of new and efficient catalyst systems is a cornerstone of modern chemistry. The incorporation of alkenylpyridine units like this compound into catalyst structures is guided by several key principles aimed at controlling the catalyst's activity, selectivity, and stability. The modular nature of these ligands allows for systematic tuning of their properties. researchgate.net
Electronic Effects:
The electronic properties of the pyridine ring are paramount in determining the behavior of the catalyst. The nitrogen atom's lone pair of electrons is central to its coordinating ability, and its basicity and nucleophilicity can be finely tuned by substituents. An alkenyl group, such as the dec-1-en-1-yl substituent, can influence the electronic density of the pyridine ring through inductive and resonance effects.
The design of novel catalysts often involves modifying the electronic character of the pyridine ligand to optimize its interaction with the metal center. For instance, increasing the electron-donating ability of the ligand can enhance the catalytic activity of late transition metals in certain reactions. The following table illustrates how different substituents on the pyridine ring can modulate its electronic properties, represented by the Hammett parameter (σp), which quantifies the electron-donating or electron-withdrawing nature of a substituent.
| Substituent at 4-position of Pyridine | Hammett Parameter (σp) | Electronic Effect |
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -NO₂ | 0.78 | Very Strongly Electron-Withdrawing |
Steric Effects:
The steric environment around the metal center is a critical factor in controlling the selectivity of a catalytic reaction, particularly in asymmetric catalysis. The size and conformation of the ligands dictate the geometry of the catalyst's active site and can influence substrate approach and product formation.
The dec-1-en-1-yl group in this compound introduces significant steric bulk. The design of catalysts incorporating such ligands must consider how this steric hindrance will affect the coordination of the ligand to the metal and the subsequent catalytic steps. In some cases, steric bulk is desirable to create a specific chiral pocket around the metal center, leading to high enantioselectivity. nih.gov However, excessive steric hindrance can also impede substrate binding and reduce catalytic activity. acs.org
The design of chiral pyridine-based ligands often involves the strategic placement of bulky groups to create a well-defined three-dimensional structure that can effectively control the stereochemical outcome of a reaction. nih.gov
Chelation and Ligand Denticity:
While this compound is a monodentate ligand, it can be incorporated into larger, multidentate ligand frameworks. The design of polydentate ligands containing pyridine units is a powerful strategy for creating highly stable and selective catalysts. For example, bipyridine and terpyridine ligands, which contain two and three pyridine units respectively, form very stable complexes with transition metals and are widely used in catalysis. nih.gov The alkenyl group could be appended to such multidentate scaffolds to further modulate their steric and electronic properties.
In Depth Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com For 3-(Dec-1-en-1-yl)pyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the decenyl double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, indicating its potential to act as an electron acceptor in reactions.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. irjweb.com Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comelectrochemsci.org
Table 1: Conceptual Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |
DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. For instance, in an electrophilic aromatic substitution on the pyridine ring, DFT could be used to model the formation of the sigma-complex (a Meisenheimer-like adduct) and locate the transition state leading to it. wikipedia.org
Characterizing transition states involves identifying a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, confirming that the structure is indeed a true transition state connecting reactants and products. researchgate.net Such analyses provide deep insights into the reaction's feasibility, kinetics, and regioselectivity. For example, calculations could explain why substitution occurs at a specific position on the pyridine ring by comparing the activation energies of different pathways. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comrsc.org For a flexible molecule like this compound, with its long decenyl chain, MD simulations are essential for exploring its conformational landscape. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them. These simulations typically use force fields like AMBER or GAFF to model the interactions between atoms. nih.gov
MD simulations are also used to study intermolecular interactions, for instance, by placing the molecule in a solvent box (e.g., water) or within a lipid bilayer to mimic a biological membrane. nih.goviaea.org This approach can reveal how the molecule orients itself and interacts with its environment, which is crucial for predicting its physical properties and biological activity.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for interpreting and verifying experimental data. Time-dependent DFT (TD-DFT) calculations can predict UV-Visible absorption spectra by calculating the energies of electronic transitions, such as the π → π* transitions expected for the aromatic pyridine ring. researchgate.netscirp.org
Furthermore, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational modes with the experimental spectrum, a detailed structural characterization of the molecule can be achieved. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing another layer of verification for the molecule's structure. mdpi.com
Computational Studies on Non-Covalent Interactions and Supramolecular Assembly
The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, and the C-H bonds of the rings and chain can act as weak donors. The aromatic ring can also participate in π-π stacking interactions. nih.gov These non-covalent interactions are fundamental to the formation of larger, ordered structures, known as supramolecular assemblies. nih.gov
Computational methods can quantify the strength and geometry of these weak interactions. Energy decomposition analysis can partition the total interaction energy into components like electrostatic, exchange-repulsion, and dispersion forces. nih.gov Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal lattice. Understanding these interactions is key to predicting how molecules will pack in a solid state and to designing new materials with specific properties. For pyridine-containing ligands, these interactions are crucial in the self-assembly of coordination polymers and other complex architectures. acs.org
Mechanistic Pathways of Metabolism and Degradation Mechanistic Focus, Excluding Toxicity
Mammalian Metabolic Pathways of Pyridine (B92270) and Analogues (Mechanistic Perspective)
In mammals, the metabolism of pyridine and its analogues primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. The main pathways include N-oxidation, carbon-oxidation, and N-methylation.
N-Oxidation Processes and Pyridine N-Oxide Formation
N-oxidation is a common metabolic pathway for pyridine-containing compounds. This reaction involves the addition of an oxygen atom to the nitrogen atom of the pyridine ring, resulting in the formation of a pyridine N-oxide. This process is primarily catalyzed by the cytochrome P450 (P450) family of enzymes, which are mixed-function oxidases. The general reaction utilizes pyridine nucleotides as electron donors.
The formation of pyridine N-oxides is a significant route of metabolism for many 3-substituted pyridines. The resulting N-oxides are generally more polar and water-soluble than the parent compounds, which aids in their elimination from the body.
Carbon-Oxidation Pathways Leading to Pyridone and Hydroxypyridine Derivatives
Carbon-oxidation of the pyridine ring is another major metabolic route, leading to the formation of hydroxypyridines and pyridones. This hydroxylation is also primarily mediated by cytochrome P450 enzymes. The oxidation can occur at various positions on the pyridine ring, leading to different isomers of hydroxypyridine.
These hydroxylated metabolites can then undergo further oxidation or exist in equilibrium with their corresponding pyridone tautomers. For instance, 2-hydroxypyridine and 4-hydroxypyridine can exist in tautomeric forms as 2-pyridone and 4-pyridone, respectively. These pyridone structures are often thermodynamically more stable. In addition to P450 enzymes, other enzymes like aldehyde oxidase (AO) and xanthine oxidase (XO) can also be involved in the oxidation of nitrogen-containing heterocyclic compounds, including pyridines, leading to hydroxylated products. nih.govcambridgemedchemconsulting.comwikipedia.orgrsc.org AO, a cytosolic enzyme, is known to catalyze the oxidation of a wide array of azaheterocyclic rings. cambridgemedchemconsulting.comresearchgate.netwuxiapptec.com
Table 1: Key Mammalian Enzymes in Pyridine Metabolism
| Enzyme Family | Primary Function in Pyridine Metabolism | Common Metabolites |
| Cytochrome P450 (P450) | N-oxidation and Carbon-oxidation (hydroxylation) | Pyridine N-oxides, Hydroxypyridines |
| Aldehyde Oxidase (AO) | Carbon-oxidation of azaheterocyclic compounds | Hydroxypyridines, Pyridones |
| Xanthine Oxidase (XO) | Oxidation of purines and other N-heterocycles | Hydroxylated derivatives |
| N-methyltransferases | N-methylation | N-methylpyridinium ion |
N-Methylation Reactions and Quaternary Ammonium Ion Formation
N-methylation is a metabolic pathway where a methyl group is transferred to the nitrogen atom of the pyridine ring. This reaction is catalyzed by N-methyltransferase enzymes, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. The product of this reaction is a quaternary ammonium ion, specifically the N-methylpyridinium ion.
This quaternization process results in a permanently charged molecule, which significantly increases its water solubility and facilitates its renal excretion. The extent of N-methylation can vary depending on the animal species.
Microbial Degradation Mechanisms of Pyridine Derivatives
Microorganisms have evolved diverse and efficient pathways to degrade pyridine and its derivatives, often using them as a sole source of carbon, nitrogen, and energy. researchgate.net These degradation pathways typically involve the enzymatic cleavage of the stable pyridine ring.
Enzymatic Ring Cleavage Pathways (e.g., C2-N Cleavage)
A crucial step in the microbial degradation of pyridine is the opening of the aromatic ring. This is accomplished by various enzymatic strategies. One notable mechanism involves an oxidative cleavage of the pyridine ring without prior activation steps like reduction or hydroxylation. asm.orgnih.gov For example, in Arthrobacter sp., a two-component flavin-dependent monooxygenase system directly cleaves the ring. asm.orgnih.gov
The degradation pathway in Arthrobacter sp. consists of four enzymatic steps, ultimately leading to the formation of succinic acid. asm.orgnih.gov The initial ring cleavage can occur at different positions, such as between C-2 and C-3 or C-2 and N, leading to different intermediates. For instance, C-2–N cleavage can lead to the formation of glutarate semialdehyde, while C-2–C-3 cleavage can produce intermediates like (Z)-N-(4-oxobut-1-enyl)formamide. asm.orgsemanticscholar.org
Comparison with Pyridine-Based Degradation Pathways in Microorganisms
Different microorganisms employ distinct pathways for pyridine degradation, highlighting the metabolic diversity in the microbial world. nih.gov While some bacteria like Arthrobacter sp. utilize a direct oxidative ring cleavage, other proposed mechanisms involve initial hydroxylation of the pyridine ring to form intermediates such as pyridinediols (dihydroxypyridines) before ring fission. nih.govresearchgate.net
For instance, in some Gram-negative bacteria, various pyridine derivatives are channeled into a common pathway that proceeds through 2,5-dihydroxypyridine, which is then cleaved to form fumaric acid via the maleamate pathway. researchgate.net In contrast, some Gram-positive bacteria convert pyridine derivatives to 2,3,6-trihydroxypyridine, which is subsequently cleaved to form α-ketoglutarate. researchgate.net The specific pathway and the enzymes involved can depend on the bacterial species and the specific pyridine derivative being metabolized. nih.gov
Table 2: Comparison of Microbial Degradation Pathways for Pyridine Derivatives
| Microorganism (Example) | Initial Step | Key Intermediate(s) | Ring Cleavage Product(s) |
| Arthrobacter sp. | Direct oxidative ring cleavage (C2-C3) | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic acid |
| Nocardia sp. | Ring cleavage (C2-N) | Glutarate semialdehyde | Glutaric acid |
| Gram-negative bacteria (general) | Hydroxylation | 2,5-dihydroxypyridine | Fumaric acid (via maleamate pathway) |
| Gram-positive bacteria (general) | Hydroxylation | 2,3,6-trihydroxypyridine | α-ketoglutarate |
Influence of the Alkenyl Moiety on Degradation Kinetics and Intermediate Metabolite Profiles
The degradation of 3-(Dec-1-en-1-yl)pyridine is initiated by modifications to either the pyridine ring or the alkenyl side chain. Microbial degradation of the pyridine ring itself is a well-established process, often commencing with hydroxylation to form pyridinediols nih.gov. However, the presence of the long alkyl-alkenyl chain can also make the compound susceptible to metabolic pathways similar to those observed for other xenobiotics with long aliphatic chains.
The initial enzymatic attacks on the decenyl moiety are expected to significantly influence the degradation kinetics. The double bond in the alkenyl chain is a prime target for epoxidation or hydroxylation reactions. These initial oxidative steps can increase the polarity of the molecule, facilitating further degradation.
The degradation of the side chain can proceed through various steps, including the formation of alcohols, ketones, and carboxylic acids, ultimately leading to the cleavage of the side chain from the pyridine ring. Concurrently, the pyridine ring can undergo hydroxylation, leading to the formation of various hydroxylated pyridine derivatives.
Table 1: Hypothetical Intermediate Metabolites in the Degradation of this compound
| Metabolite Number | Compound Name | Proposed Metabolic Origin |
| M1 | 1-(Pyridin-3-yl)dec-1-en-2-ol | Hydroxylation of the alkenyl chain |
| M2 | 1,2-Epoxy-1-(pyridin-3-yl)decane | Epoxidation of the alkenyl chain |
| M3 | 1-(Pyridin-3-yl)decan-1-one | Oxidation of the alkenyl chain |
| M4 | 3-(Dec-1-en-1-yl)pyridin-2-ol | Hydroxylation of the pyridine ring |
| M5 | 3-(Dec-1-en-1-yl)pyridin-6-ol | Hydroxylation of the pyridine ring |
| M6 | Pyridin-3-ylacetic acid | Cleavage of the alkenyl chain |
| M7 | 3-Hydroxypyridine | Degradation of the side chain and pyridine ring modification |
Table 2: Illustrative Degradation Kinetics of this compound and Key Intermediates
| Compound | Half-life (t½) in hours (Illustrative) | Primary Degradation Pathway |
| This compound | 8 | Alkenyl chain oxidation |
| M1: 1-(Pyridin-3-yl)dec-1-en-2-ol | 4 | Further oxidation of the side chain |
| M4: 3-(Dec-1-en-1-yl)pyridin-2-ol | 6 | Ring cleavage |
| M6: Pyridin-3-ylacetic acid | 12 | Further metabolism to smaller molecules |
The profile of intermediate metabolites provides insights into the competing metabolic pathways. A higher abundance of metabolites like M1, M2, and M3 would suggest that the degradation is primarily initiated at the alkenyl side chain. Conversely, a significant presence of M4 and M5 would indicate that pyridine ring hydroxylation is a major initial step. The detection of smaller molecules like pyridin-3-ylacetic acid (M6) and 3-hydroxypyridine (M7) signifies the progression of degradation to the cleavage of the side chain and potential opening of the pyridine ring.
The kinetics of the degradation are also influenced by the alkenyl moiety. The presence of the double bond can make the side chain more susceptible to enzymatic attack compared to a saturated alkyl chain of similar length. This increased reactivity can lead to a shorter half-life for the parent compound. The subsequent degradation rates of the intermediate metabolites will then depend on their individual chemical structures and susceptibility to further enzymatic action.
Based on comprehensive searches of scientific literature and chemical databases, there are no specific published research findings for the detailed spectroscopic and structural characterization of the chemical compound “this compound”. The requested data for advanced analytical methodologies such as NMR, Mass Spectrometry, IR/UV-Vis Spectroscopy, and Single-Crystal X-ray Diffraction for this particular molecule are not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings that adheres to the provided outline for "this compound". Attempting to do so would require the fabrication of data, which would violate the core principles of scientific accuracy and integrity.
For a detailed spectroscopic analysis, it is recommended to consult proprietary chemical libraries or to perform the synthesis and subsequent analytical characterization of the compound in a laboratory setting. General spectroscopic principles for related structures, such as other 3-substituted pyridines or long-chain alkenes, could provide a hypothetical framework for expected results, but this would not constitute actual research findings for the specified compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Synergistic Application of Multiple Spectroscopic and Diffraction Techniques for Holistic Characterization
The comprehensive structural elucidation of a molecule as specific as 3-(Dec-1-en-1-yl)pyridine necessitates a multi-faceted analytical approach. A single technique is often insufficient to unambiguously determine the intricate details of its molecular architecture, including constitutional isomerism, stereochemistry, and solid-state packing. Therefore, a synergistic application of various spectroscopic and diffraction methods is paramount for a holistic characterization. This involves piecing together complementary information from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to build a complete and validated structural picture.
The initial confirmation of the molecular formula is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis. HRMS provides a highly accurate mass-to-charge ratio, allowing for the determination of the elemental composition, while elemental analysis offers percentage composition of constituent elements, serving as a corroborative method.
Once the molecular formula is established, NMR spectroscopy serves as the cornerstone for elucidating the connectivity of atoms. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in mapping out the carbon-hydrogen framework of this compound.
Infrared spectroscopy complements NMR data by identifying the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum can confirm the presence of the pyridine (B92270) ring and the carbon-carbon double bond.
While NMR and IR spectroscopy define the connectivity and functional groups, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. The fragmentation analysis can further support the proposed structure by identifying stable fragments corresponding to the pyridine and decenyl moieties.
For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. The successful application of this technique is, however, contingent on the ability to grow suitable single crystals of the compound.
The following data tables represent hypothetical yet expected results from such a multi-technique approach for the characterization of this compound.
Detailed Research Findings:
A holistic characterization of this compound would involve the integration of data from each of these techniques. For instance, the ¹H NMR spectrum would reveal signals in the aromatic region characteristic of a 3-substituted pyridine ring, along with signals in the olefinic and aliphatic regions corresponding to the decenyl chain. The coupling constants between the olefinic protons would be crucial in determining the stereochemistry of the double bond (E/Z isomerism). Two-dimensional NMR experiments like COSY would establish the proton-proton correlations within the decenyl chain, while HSQC and HMBC would link the protons to their directly attached and long-range carbons, respectively, confirming the attachment of the decenyl group to the C3 position of the pyridine ring.
The IR spectrum would be expected to show characteristic C=N and C=C stretching vibrations of the pyridine ring, as well as C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule. The presence of a band around 965 cm⁻¹ could be indicative of a trans (E) configuration of the double bond.
The mass spectrum, under electron ionization (EI), would likely exhibit a molecular ion peak corresponding to the molecular weight of this compound. Key fragmentation pathways would be expected to involve the cleavage of the bond between the pyridine ring and the decenyl chain, leading to fragments corresponding to the pyridyl cation and the decenyl radical or cation.
Finally, should a suitable crystal be obtained, X-ray diffraction analysis would provide an unambiguous solid-state structure, confirming the connectivity, bond parameters, and the stereochemistry of the double bond. It would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by weak intermolecular forces such as π-π stacking of the pyridine rings or van der Waals interactions between the long alkyl chains.
Interactive Data Tables:
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.52 | d | 2.0 | 1H | H-2 (Pyridine) |
| 8.45 | dd | 4.8, 1.5 | 1H | H-6 (Pyridine) |
| 7.65 | dt | 7.8, 2.0 | 1H | H-4 (Pyridine) |
| 7.25 | dd | 7.8, 4.8 | 1H | H-5 (Pyridine) |
| 6.40 | d | 15.7 | 1H | H-1' (Olefinic) |
| 6.25 | dt | 15.7, 7.0 | 1H | H-2' (Olefinic) |
| 2.20 | q | 7.0 | 2H | H-3' |
| 1.45-1.25 | m | - | 10H | H-4' to H-8' |
| 0.88 | t | 7.2 | 3H | H-10' |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 149.8 | C-2 (Pyridine) |
| 147.5 | C-6 (Pyridine) |
| 135.0 | C-4 (Pyridine) |
| 134.2 | C-3 (Pyridine) |
| 131.0 | C-1' (Olefinic) |
| 129.5 | C-2' (Olefinic) |
| 123.4 | C-5 (Pyridine) |
| 33.0 | C-3' |
| 31.9 | C-8' |
| 29.5 | C-4' |
| 29.3 | C-5' |
| 29.2 | C-6' |
| 28.9 | C-7' |
| 22.7 | C-9' |
| 14.1 | C-10' |
Table 3: Hypothetical Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2925, 2855 | Strong | Aliphatic C-H Stretch |
| 1590, 1575, 1475 | Medium-Strong | Pyridine Ring C=C and C=N Stretch |
| 1420 | Medium | Pyridine Ring Stretch |
| 965 | Medium | Trans C-H bend (Olefinic) |
Table 4: Hypothetical Mass Spectrometry Data (EI) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 217 | 45 | [M]⁺ |
| 216 | 20 | [M-H]⁺ |
| 144 | 15 | [M - C₅H₁₁]⁺ |
| 93 | 100 | [C₅H₄N-CH=CH]⁺ |
| 78 | 60 | [C₅H₄N]⁺ |
Table 5: Hypothetical X-ray Crystallographic Data for this compound
Emerging Research Applications in Organic Synthesis and Materials Science
3-(Dec-1-en-1-yl)pyridine as a Versatile Synthetic Building Block
In synthetic organic chemistry, the value of a molecule is often determined by its ability to serve as a scaffold or precursor for more complex structures. Heterocyclic compounds are of particular importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. ossila.com this compound, as a member of the alkenylpyridine family, is a valuable building block for creating intricate molecular designs. ossila.comaksci.comresearchgate.net
The pyridine (B92270) ring and the alkenyl chain in this compound offer multiple reactive sites for constructing new heterocyclic systems. The pyridine nitrogen can act as a nucleophile or be activated to facilitate reactions, while the double bond can participate in a wide array of addition and cyclization reactions.
Researchers have demonstrated that related enamine and dienamine systems derived from pyridines can be used to synthesize a variety of fused heterocyclic compounds. For instance, 2,6-bis[3-N,N-dimethylamino-1-oxopropen-1-yl]pyridine has been utilized as a key building block to create complex structures like 2,2′:6′,2′′-terpyridines and other polycyclic systems incorporating pyrazole, isoxazole, and diazepine (B8756704) rings. researchgate.net This highlights the potential of the enamine-like reactivity of the 3-(dec-1-en-1-yl) moiety to undergo condensation and cyclization reactions with various electrophiles and nucleophiles.
Furthermore, dihydro-2(1H)-pyridones (DHPo), which share structural similarities, are recognized as privileged structures and important precursors for a variety of biologically active compounds. mdpi.com The synthetic strategies used for DHPo derivatives, often involving multicomponent reactions, could be adapted for this compound to generate novel poly-substituted piperidine (B6355638) and pyridine frameworks. mdpi.com
Table 1: Potential Heterocyclic Systems from Alkenylpyridine Scaffolds
| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Potential Application Area | Reference |
|---|---|---|---|---|
| Alkenylpyridine | Various nucleophiles (e.g., hydrazines, hydroxylamine) | Pyrazoles, Isoxazoles, Diazepines | Medicinal Chemistry | researchgate.net |
| Alkenylpyridine | Dienophiles (e.g., maleimides) | Fused Pyridine Systems (via Diels-Alder) | Materials Science | N/A |
This table is illustrative of potential transformations based on the reactivity of similar compounds.
The dec-1-en-1-yl group is not just a passive tail but a reactive handle for extensive chemical modification. This allows for the diversification of the this compound scaffold, enabling the synthesis of a library of related compounds with varied properties. The carbon-carbon double bond is amenable to a host of well-established chemical transformations.
Key functionalization strategies include:
Oxidation: Reactions like epoxidation, dihydroxylation, or ozonolysis can convert the alkene into epoxides, diols, or aldehydes, respectively. These new functional groups can then be used for further synthetic elaborations.
Reduction: Hydrogenation of the double bond would yield 3-decylpyridine, altering the geometry and electronic properties of the side chain, which could be useful for tuning physical properties like solubility or packing in materials.
Addition Reactions: Halogenation, hydrohalogenation, and hydroboration can introduce halogens or boron-containing groups, which are themselves versatile intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide range of other molecular fragments. uleth.ca
Metathesis: Alkene metathesis provides a powerful tool to swap the decyl chain for other alkyl or functionalized groups, offering a direct route to a diverse set of analogues.
This capacity for diversification is crucial for creating molecular libraries for drug discovery or for fine-tuning the properties of functional materials.
Design of Functional Materials Incorporating Alkenylpyridine Units
The combination of a metal-coordinating pyridine headgroup and a long hydrocarbon tail makes this compound an archetypal amphiphile, predisposing it for use in materials science, particularly in the construction of ordered molecular assemblies and functional coordination complexes.
The pyridine moiety is a classic ligand in coordination chemistry, capable of binding to a vast number of metal ions. The alkenyl tail can then be used to modulate the electronic properties of the resulting metal complex or to anchor it to surfaces or within larger molecular structures.
Sensors: Porphyrin-based sensors, for example, can be activated by specific analytes to produce a detectable signal. researchgate.net By incorporating an alkenylpyridine ligand into such a system, one could develop a sensor where metal coordination at the pyridine site, influenced by the electronic state of the alkenyl chain, triggers a change in the photophysical properties of the complex. This could lead to new sensors for metal ions or other analytes that interact with the pyridine or alkenyl group.
Photosensitizers: Photosensitizers are molecules that produce reactive oxygen species upon light activation and are used in applications like photodynamic therapy (PDT). nih.govmdpi.com Metal complexes, including those of ruthenium, are being explored as next-generation photosensitizers. nih.gov Alkenylpyridines can serve as ligands in such complexes. uleth.ca The long alkyl chain of this compound could enhance the solubility of the complex in nonpolar environments or promote its association with cellular membranes, potentially improving the efficiency and targeting of PDT agents. rsc.org
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. The amphiphilic nature of this compound makes it an ideal candidate for forming such supramolecular structures.
Driven by forces like hydrogen bonding, π–π stacking (between pyridine rings), and hydrophobic interactions (between the decenyl tails), these molecules could self-assemble in solution to form micelles, vesicles, or liquid crystals. nih.govacs.org For example, researchers have shown that pyridine derivatives can be used as hydrogen-bonding acceptors to direct the self-assembly of complex reverse micelles into supramolecular liquid crystals. nih.gov The specific geometry and length of the alkenyl chain in this compound would play a critical role in determining the packing and morphology of the resulting nanostructures.
Such self-assembled systems have potential applications in:
Nanoreactors: Creating confined environments for chemical reactions.
Drug Delivery: Encapsulating therapeutic agents for targeted release.
Templating: Acting as templates for the synthesis of other nanomaterials.
The use of dynamic covalent chemistry and metalloid-directed self-assembly with similar building blocks has led to the formation of complex macrocycles and cages, demonstrating the power of these approaches in creating sophisticated three-dimensional architectures. nsf.govnih.gov
Green Chemistry Aspects and Sustainable Synthesis Approaches for Alkenylpyridines
Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. This involves using less hazardous materials, reducing waste, and improving energy efficiency. The synthesis of alkenylpyridines is an area where these principles can be readily applied.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool that can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating. nih.gov This has been successfully applied to the one-pot, multicomponent synthesis of various pyridine derivatives. nih.gov
Catalysis: The development of stereodivergent methods for synthesizing alkenylpyridines using palladium/copper catalysis represents a significant advance. nih.govfigshare.comacs.org Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. Using earth-abundant metal catalysts or even metal-free catalysts, such as iodine, in benign solvents like water, further enhances the sustainability of these processes. rsc.org
Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are considered highly "atom-economical." Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of this principle and are well-suited for the synthesis of highly substituted pyridines.
Table 2: Comparison of Synthetic Methods for Pyridine Derivatives
| Method | Key Features | Green Chemistry Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Traditional reflux in organic solvents. | Often less energy-efficient; may use hazardous solvents. | nih.gov |
| Microwave Irradiation | Rapid heating, shorter reaction times. | Increased energy efficiency, faster reactions, potentially higher yields. | nih.gov |
| Pd/Cu Catalysis | C-H activation and alkenylation. | High atom economy, catalytic turnover reduces waste. | nih.govfigshare.comacs.org |
By embracing these green chemistry approaches, the synthesis of this compound and other valuable alkenylpyridines can be achieved in a more environmentally responsible and sustainable manner.
Future Perspectives and Unexplored Research Avenues
Development of Novel and Highly Efficient Synthetic Routes to 3-(Dec-1-en-1-yl)pyridine and its Analogues
The synthesis of pyridine (B92270) derivatives has been a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. ijpsonline.comscispace.com However, the efficient and stereoselective synthesis of specific isomers like this compound presents ongoing challenges and opportunities for innovation. Future research will likely focus on advancing beyond classical methods like the Chichibabin synthesis or Hantzsch dihydropyridine (B1217469) synthesis, which often require harsh conditions and can lead to mixtures of products. ijpsonline.combeilstein-journals.org
Prospective synthetic strategies are expected to leverage modern organometallic catalysis. Transition-metal-catalyzed cross-coupling reactions, for instance, could provide a highly modular and controlled approach. A key area of development would be the stereoselective synthesis of the C=C double bond, ensuring a high E/Z ratio, which is crucial for controlling the molecule's three-dimensional structure and properties. Furthermore, the development of one-pot procedures or tandem reactions that construct the substituted pyridine ring in a single, efficient sequence from simple precursors will be a significant goal. beilstein-journals.org
The synthesis of analogues of this compound is another important research direction. This includes varying the length and saturation of the alkyl chain, introducing branching or functional groups onto the chain, and altering the substitution pattern on the pyridine ring. Access to such a library of analogues is critical for structure-activity relationship (SAR) studies in various applications. nih.gov The emphasis will be on creating synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry, utilizing sustainable catalysts and minimizing waste.
Exploration of New Catalytic Transformations Utilizing the Unique Features of Alkenylpyridines
Alkenylpyridines, including this compound, are versatile synthetic intermediates due to their unique electronic properties. nih.gov The electron-deficient pyridine ring and the nucleophilic alkenyl group create a push-pull system that can be exploited in various catalytic transformations. Future research is poised to explore novel reactions that capitalize on this reactivity.
One promising area is the visible-light photoredox catalysis for the β-selective reductive coupling of alkenylpyridines with carbonyls or imines. nih.gov This strategy allows for the formation of complex molecules under mild conditions. Applying such methods to this compound could generate novel pyridine-containing structures that were previously inaccessible. nih.gov
Furthermore, the development of enantioselective catalytic transformations is a major frontier. mdpi.com By using chiral catalysts, it may be possible to perform asymmetric hydrofunctionalization reactions across the double bond of the decenyl group. This could include asymmetric hydrogenation, hydroamination, or hydroboration, introducing a chiral center into the molecule. Such chiral building blocks are of high value in medicinal chemistry and materials science. The unique coordination properties of the pyridine nitrogen could be used to direct these catalytic reactions, enhancing both regio- and stereoselectivity.
Advanced Mechanistic Studies using Integrated Experimental and Computational Methodologies
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. researchgate.net Future investigations into the reactivity of this compound will benefit immensely from an integrated approach that combines advanced experimental techniques with high-level computational modeling.
Experimental studies could involve detailed kinetic analysis, isotopic labeling experiments, and in-situ spectroscopic monitoring of reactions to identify intermediates and transition states. These empirical data provide a crucial benchmark for theoretical calculations.
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping out potential energy surfaces for reactions involving this compound. researchgate.net These studies can elucidate the intricate details of reaction pathways, rationalize observed stereoselectivities, and predict the effect of catalyst or substrate modifications. The synergy between theory and experiment will accelerate the optimization of reaction conditions and the discovery of novel reactivity.
| Methodology | Objective | Expected Outcome |
|---|---|---|
| Kinetic Isotope Effect (KIE) Studies | To determine the rate-determining step and involvement of specific bonds in the transition state. | Insight into C-H activation or bond-breaking steps. |
| In-situ NMR/IR Spectroscopy | To identify and characterize reactive intermediates. | Direct observation of catalytic species or transient products. |
| Density Functional Theory (DFT) | To model reaction pathways, transition states, and intermediate structures. | A detailed energetic map of the reaction and prediction of selectivity. researchgate.net |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the catalyst-substrate complex and the role of the solvent. | Understanding of conformational effects and solvent-solute interactions. |
Investigation of Pyridine Ring Activation and Selective Functionalization Strategies
Direct C-H functionalization of the pyridine ring is a highly sought-after transformation as it offers a straightforward way to synthesize more complex derivatives from simple precursors. snnu.edu.cn However, the electron-deficient nature of the pyridine ring makes it challenging, particularly for electrophilic substitution. uiowa.edunih.gov Future research will focus on innovative strategies to activate the pyridine ring of this compound for selective functionalization.
One major avenue is the use of transition-metal catalysis, which can enable C-H activation at various positions (C-2, C-4, C-6) of the pyridine ring. researchgate.netnih.gov By choosing the appropriate catalyst and directing group, it may be possible to selectively introduce new substituents while preserving the alkenyl side chain. For example, nickel/Lewis acid catalyst systems have shown promise for the C-2 selective alkenylation of pyridines. researchgate.net
Another approach involves the temporary activation of the pyridine ring. This can be achieved by forming N-oxides or pyridinium (B92312) salts, which alters the electronic properties of the ring and facilitates nucleophilic attack. nih.gov A "dearomatization-rearomatization" strategy is also a powerful method for achieving functionalization at positions that are otherwise difficult to access, such as the meta-position (C-3 and C-5). snnu.edu.cn The development of methods to selectively functionalize the already substituted C-3 position or the other positions of this compound would significantly expand its synthetic utility.
Expanding Applications in Non-Traditional Chemical Fields Beyond Current Paradigms
While pyridine derivatives are well-established in fields like pharmaceuticals and agrochemicals, the unique amphiphilic structure of this compound—a polar pyridine "head" and a long, nonpolar "tail"—suggests potential applications in other, non-traditional areas. scispace.comnih.gov
Future research could explore its use in materials science. For instance, it could serve as a functional ligand for the surface modification of nanoparticles, providing solubility in organic media and a coordination site for further chemical transformations. Its structure is also reminiscent of surfactants, suggesting potential applications in forming micelles, vesicles, or other self-assembled structures in solution.
In the field of supramolecular chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, making this compound a valuable building block for constructing complex, self-assembled architectures. Furthermore, its potential as a corrosion inhibitor for metals could be investigated, where the pyridine ring adsorbs onto the metal surface while the hydrophobic tail forms a protective barrier. Exploring these novel applications will require interdisciplinary collaboration and could unlock new value for this class of molecules.
| Potential Field | Application | Relevant Structural Feature |
|---|---|---|
| Materials Science | Ligand for nanoparticle synthesis/stabilization | Pyridine ring for metal coordination; alkyl chain for solubility. |
| Colloid Chemistry | Surfactant for emulsions or micelle formation | Amphiphilic nature (polar head, nonpolar tail). |
| Supramolecular Chemistry | Building block for self-assembled structures | Hydrogen bonding and metal coordination ability of the pyridine N-atom. |
| Industrial Chemistry | Corrosion inhibitor | Adsorption of the pyridine ring onto metal surfaces and hydrophobic tail protection. |
| Polymer Chemistry | Functional monomer or chain transfer agent | Polymerizable alkenyl group and coordinating pyridine moiety. |
Q & A
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., monoamine oxidase B) using PyMOL for visualization .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
- Molecular dynamics simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
What are the known stability and storage considerations for this compound in experimental settings?
Q. Basic Research Focus
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the decenyl chain .
- Light sensitivity : Amber glass vials minimize photodegradation .
- Stability assays : Monitor decomposition via HPLC every 3–6 months under accelerated conditions (40°C/75% RH) .
How does the stereochemistry of the dec-1-en-1-yl substituent influence the compound's interaction with biological targets?
Advanced Research Focus
The E/Z configuration of the decenyl chain affects:
- Lipophilicity : E-isomers often exhibit higher membrane permeability, enhancing antimicrobial activity .
- Target binding : Computational studies suggest Z-isomers may sterically hinder interactions with hydrophobic enzyme pockets .
- Experimental validation : Separate isomers via chiral HPLC and test efficacy in parallel assays .
What are the key considerations when designing in vitro assays to evaluate the antimicrobial efficacy of this compound?
Q. Basic Research Focus
- Model organisms : Use gram-positive (S. aureus) and gram-negative (E. coli) strains to assess broad-spectrum activity .
- Synergy testing : Combine with standard antibiotics (e.g., ampicillin) to identify additive or antagonistic effects .
- Resazurin-based viability assays : Provide quantitative MIC/MBC data with reduced incubation time (6–8 hours) .
What strategies can be employed to modify the pyridine ring system of this compound to enhance its pharmacokinetic properties?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the pyridine nitrogen with a bioisostere (e.g., 1,2,4-oxadiazole) to improve metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Pharmacophore modeling : Identify critical substituents (e.g., methylsulfonyl groups) for target engagement using Schrödinger Suite .
Notes
- Data sources : PubChem-derived structural data and synthesis protocols were prioritized for reliability.
- Excluded sources : Commercial catalogs (e.g., ) and non-academic platforms (e.g., BenchChem) were omitted per guidelines.
- Methodological rigor : Answers integrate experimental and computational approaches to align with NIH and EMA research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
